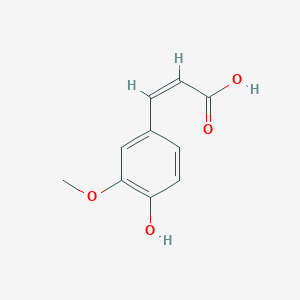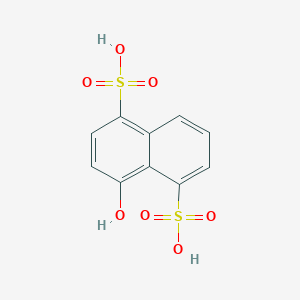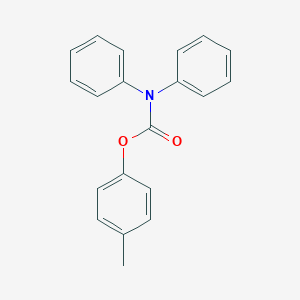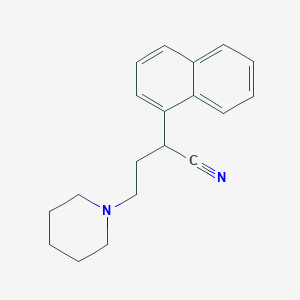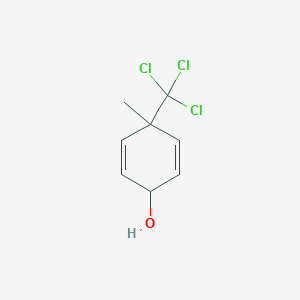
4-Methyl-4-(trichloromethyl)cyclohexa-2,5-dien-1-ol
説明
4-Methyl-4-(trichloromethyl)cyclohexa-2,5-dien-1-ol is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound is also known as TCDD, or dioxin, and is a highly toxic environmental pollutant. In
科学的研究の応用
TCDD has been studied extensively for its potential applications in scientific research. It has been used as a model compound to study the effects of environmental pollutants on human health. TCDD has been shown to have a variety of effects on the immune system, including the suppression of immune function and the activation of immune cells. It has also been shown to have effects on the nervous system, including the induction of seizures and the alteration of neurotransmitter levels.
作用機序
The mechanism of action of TCDD is not fully understood, but it is believed to act through the aryl hydrocarbon receptor (AhR). AhR is a transcription factor that regulates the expression of genes involved in a variety of biological processes, including immune function, metabolism, and cell growth. TCDD binds to AhR and activates it, leading to changes in gene expression.
生化学的および生理学的効果
TCDD has a variety of biochemical and physiological effects on the body. It has been shown to cause oxidative stress, DNA damage, and inflammation. It also alters the metabolism of lipids and carbohydrates, leading to changes in energy balance. TCDD has been shown to have effects on the cardiovascular system, including the induction of hypertension and atherosclerosis.
実験室実験の利点と制限
TCDD has several advantages as a model compound for scientific research. It is highly stable and can be easily synthesized in the laboratory. It is also a potent and specific activator of AhR, making it a useful tool for studying the effects of AhR activation. However, TCDD is highly toxic and must be handled with care. It also has a long half-life in the body, making it difficult to study the effects of acute exposure.
将来の方向性
There are many future directions for research on TCDD. One area of interest is the role of TCDD in the development of cancer. TCDD has been shown to have carcinogenic effects in animal models, and there is evidence to suggest that it may be a human carcinogen as well. Another area of interest is the effects of TCDD on the microbiome. TCDD has been shown to alter the composition of the gut microbiome, which may have implications for human health. Finally, there is interest in developing new compounds that can activate or inhibit AhR, which may have therapeutic applications in a variety of diseases.
合成法
TCDD is a byproduct of many industrial processes, including the production of certain herbicides and pesticides. It is also a byproduct of the incineration of waste materials. TCDD can be synthesized in the laboratory by the oxidation of trichlorophenol using a variety of methods, including the use of potassium permanganate, sodium hypochlorite, or hydrogen peroxide.
特性
IUPAC Name |
4-methyl-4-(trichloromethyl)cyclohexa-2,5-dien-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Cl3O/c1-7(8(9,10)11)4-2-6(12)3-5-7/h2-6,12H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVSODBDEYXPYND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=CC(C=C1)O)C(Cl)(Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Cl3O | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50308088 | |
| Record name | 4-methyl-4-(trichloromethyl)cyclohexa-2,5-dien-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50308088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.5 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-4-(trichloromethyl)cyclohexa-2,5-dien-1-ol | |
CAS RN |
13630-61-0 | |
| Record name | NSC202024 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=202024 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-methyl-4-(trichloromethyl)cyclohexa-2,5-dien-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50308088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



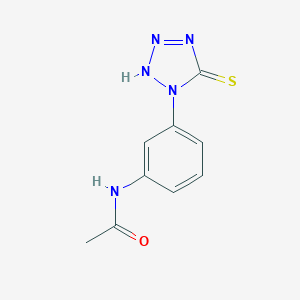
![2-Oxa-8-azaspiro[4.5]decane](/img/structure/B86222.png)
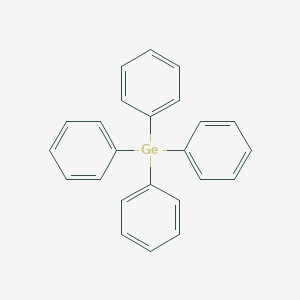
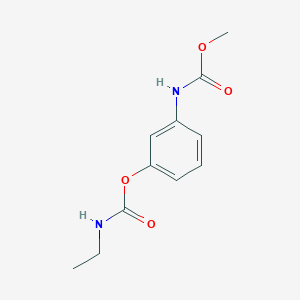
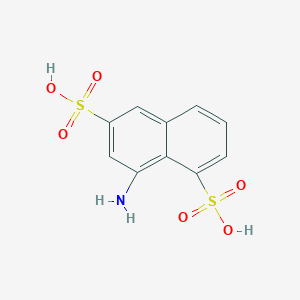
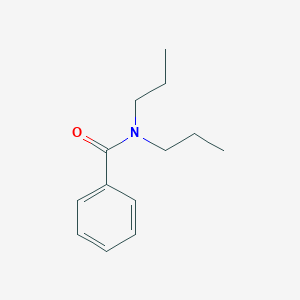
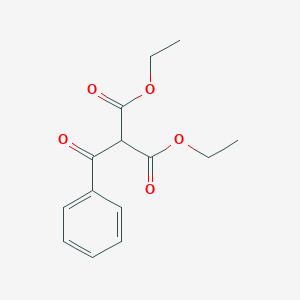
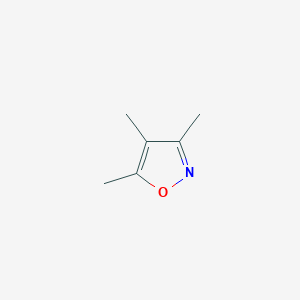
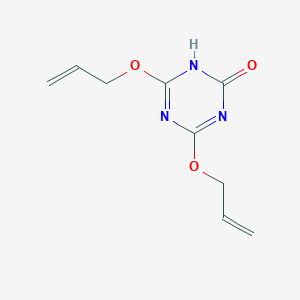
![2,7-Naphthalenedisulfonic acid, 4-[(2-arsonophenyl)azo]-3-hydroxy-](/img/structure/B86240.png)
